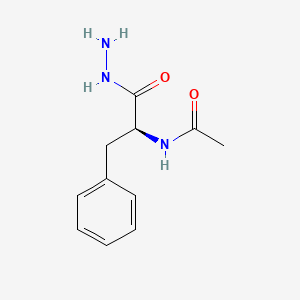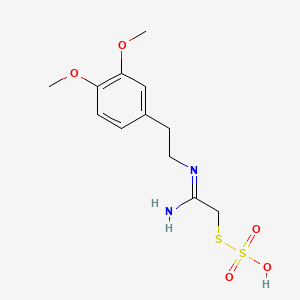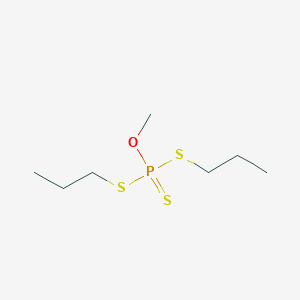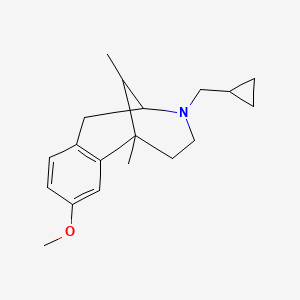
Acetyl-L-phenylalanine hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-acetyl-L-phenylalanine hydrazide (AC-PHE-NHNH2) is a derivative of the amino acid phenylalanine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid, and a hydrazide group replacing the carboxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-L-phenylalanine hydrazide typically involves the following steps:
Acetylation of L-phenylalanine: L-phenylalanine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-phenylalanine.
Formation of the Hydrazide: N-acetyl-L-phenylalanine is then reacted with hydrazine hydrate in a solvent such as ethanol.
Industrial Production Methods
Industrial production of N-acetyl-L-phenylalanine hydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-acetyl-L-phenylalanine hydrazide undergoes various chemical reactions, including:
Nucleophilic Addition: The hydrazide group can participate in nucleophilic addition reactions with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding azides or reduction to form amines.
Substitution Reactions: The hydrazide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Hydrazones: Formed from nucleophilic addition reactions.
Azides: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Applications De Recherche Scientifique
N-acetyl-L-phenylalanine hydrazide has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the conjugation of biomolecules for various biochemical assays.
Drug Development: Investigated for its potential use in the development of therapeutic agents.
Nanomedicine: Utilized in the self-assembly of nanostructures for drug delivery and other biomedical applications.
Mécanisme D'action
The mechanism of action of N-acetyl-L-phenylalanine hydrazide involves its ability to form stable hydrazone linkages with carbonyl-containing compounds. This property is exploited in various biochemical applications, including the stabilization of peptide structures and the formation of bioconjugates. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-L-tyrosine hydrazide: Similar structure but with a hydroxyl group on the aromatic ring.
N-acetyl-L-tryptophan hydrazide: Contains an indole ring instead of a phenyl ring.
N-acetyl-L-alanine hydrazide: Lacks the aromatic ring, making it less hydrophobic.
Uniqueness
N-acetyl-L-phenylalanine hydrazide is unique due to its aromatic phenyl ring, which imparts hydrophobic characteristics and influences its interactions with other molecules. This makes it particularly useful in the synthesis of hydrophobic peptides and in applications requiring specific molecular interactions .
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
N-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]acetamide |
InChI |
InChI=1S/C11H15N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-6,10H,7,12H2,1H3,(H,13,15)(H,14,16)/t10-/m0/s1 |
Clé InChI |
MOHZWNYYBDQVIW-JTQLQIEISA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NN |
SMILES canonique |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)



![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol](/img/structure/B13822396.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13822397.png)

![[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13822399.png)

![(2S)-2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrolidin-1-yl]hexanoic acid](/img/structure/B13822423.png)
